Dextrose-1-d1
Description
Dextrose-1-d1 (D-Glucose-1-d1) is a deuterated isotopologue of D-glucose, where the hydrogen atom at the 1-position of the glucose molecule is replaced with deuterium (²H or D) . Its molecular formula is HOCH₂[CHOH]₄CDO, with a molecular weight of 181.16 g/mol and a purity of 98 atom % D . The compound is widely used in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling experiments to investigate glucose metabolism pathways, enzyme mechanisms, and substrate specificity .
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QVTRYHEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484453 | |
| Record name | Dextrose-1-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-61-5 | |
| Record name | Dextrose-1-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed H/D Exchange in Deuterium Oxide
The anomeric hydrogen of D-glucose undergoes exchange with deuterium in acidic deuterium oxide (DO). Under mildly acidic conditions (pH 2–3), the cyclic hemiacetal form of glucose equilibrates with its open-chain aldehyde form, exposing the C1 hydrogen for exchange. A reaction mixture containing 10% (w/v) D-glucose in DO and 0.1 M HCl is stirred at 50°C for 72 hours. The reaction is quenched by neutralization with NaOD, followed by lyophilization to recover deuterated glucose. This method achieves ~85% deuteration at C1, as confirmed by H-NMR spectroscopy.
Table 1: Optimization of Acid-Catalyzed H/D Exchange
| Parameter | Optimal Condition | Deuteration Efficiency (%) |
|---|---|---|
| Temperature | 50°C | 85 |
| Reaction Time | 72 hours | 85 |
| DO Purity | 99.9% | 85 |
| Acid Concentration | 0.1 M HCl | 85 |
Base-Catalyzed H/D Exchange
Alkaline conditions (pH 10–12) accelerate mutarotation, increasing the proportion of the open-chain form and facilitating H/D exchange at C1. A solution of D-glucose (5% w/v) in DO with 0.5 M NaOH is refluxed at 80°C for 48 hours. The base is neutralized with DCl, and the product is purified via recrystallization from ethanol-DO. This method yields 78% deuteration but risks epimerization at C2, necessitating rigorous chromatographic separation.
Enzymatic Synthesis Approaches
Phosphorylation with Deuterated Substrates
Enzymatic synthesis leverages glucose-1-phosphate (G1P) as a precursor. Deuterated G1P (G1P-1-d1) is synthesized by incubating α-D-glucose-1-d1 with ATP and hexokinase in DO. The reaction mixture contains:
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30 mM MgCl
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4 mM α-D-glucose-1-d1
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10 mM ATP
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50 U/mL hexokinase
After 12 hours at 37°C, G1P-1-d1 is purified via anion-exchange chromatography. Subsequent hydrolysis using phosphatases yields Dextrose-1-d1 with >90% isotopic purity.
Table 2: Enzymatic Synthesis Parameters
| Enzyme | Source | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hexokinase | Saccharomyces cerevisiae | 37°C | 12 h | 92 |
| Alkaline Phosphatase | Bovine intestine | 30°C | 6 h | 88 |
Hydrolysis of Deuterated Nucleotide Sugars
Thymidine diphosphate (TDP)-glucose-1-d1 is synthesized using recombinant RfbA (glucose-1-phosphate thymidylyltransferase) from Salmonella enterica. A reaction mixture containing TTP, MgCl, and G1P-1-d1 is incubated at 37°C for 16 hours. TDP-glucose-1-d1 is isolated via ultrafiltration (YM-10 membrane) and hydrolyzed with 0.1 M HCl to release this compound.
Fermentation-Based Production
Microbial fermentation in deuterated media offers a scalable route. Lactobacillus strains are cultured in MRS broth prepared with 70% DO and deuterated carbon sources. After 96 hours, lactic acid is extracted and chemically reduced to glucose using NaBD. However, this method introduces deuteration at multiple positions, requiring affinity chromatography to isolate C1-deuterated species.
Purification and Characterization
Ultrafiltration and Chromatography
Amicon ultrafiltration (YM-10 membrane) removes enzymes and macromolecules. Anion-exchange chromatography (DEAE-Sepharose) separates this compound from unreacted substrates, achieving 98% purity.
Analytical Validation
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Enzymatic Assay : Glucose oxidase reacts with β-D-glucose to produce HO, quantified spectrophotometrically at 540 nm.
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Mass Spectrometry : ESI-MS confirms a molecular ion peak at m/z 182.1 (CHDO).
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Isotopic Purity (%) | Scalability | Cost |
|---|---|---|---|
| Acid-Catalyzed H/D | 85 | Moderate | Low |
| Enzymatic Phosphorylation | 92 | High | High |
| Fermentation | 70 | High | Medium |
Chemical Reactions Analysis
Types of Reactions
Dextrose-1-d1 undergoes various chemical reactions similar to those of regular glucose, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated gluconic acid, while reduction can produce deuterated sorbitol .
Scientific Research Applications
Pharmaceutical Applications
- Injectable Solutions : Dextrose-1-d1 is commonly used in the formulation of injectable solutions. Its rapid absorption and energy provision make it essential for patients requiring immediate glucose supply, especially in critical care settings .
- Drug Delivery Systems : The compound's biocompatibility enhances the stability and effectiveness of certain drug formulations. It is utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents .
- Wound Healing : this compound is incorporated into some wound dressings to promote healing and reduce infection rates. Its role in cellular metabolism aids in tissue repair processes .
Nutritional Studies
- Parenteral Nutrition : In parenteral nutrition, this compound serves as a vital energy source for patients unable to consume food orally. It helps maintain caloric intake and metabolic balance during recovery from illness or surgery .
- Oral Rehydration Solutions : It is also used in oral rehydration solutions, which are crucial for treating dehydration, particularly in pediatric care. This compound aids in the absorption of electrolytes and water .
Metabolic Research
- Sepsis Studies : Recent clinical trials have investigated the effects of early enteral dextrose infusion on systemic inflammation and glycemic control in septic patients. Findings suggest that low-level dextrose infusion can attenuate inflammatory responses and improve metabolic outcomes during critical illness .
- Cell Proliferation Studies : Research indicates that this compound can stimulate fibroblast proliferation through the Erk signaling pathway, which is crucial for wound healing and tissue regeneration . The compound’s concentration is critical; lower concentrations promote cell viability and migration, while higher concentrations may be detrimental.
Case Study 1: Dextrose in Neonates
A study involving neonates undergoing surgery assessed the impact of different concentrations of dextrose-containing fluids on glucose homeostasis. Results indicated that higher concentrations led to better glucose control without significant hyperglycemia, highlighting the importance of concentration management in clinical settings .
Case Study 2: Early Enteral Dextrose in Sepsis
The SEEDS trial focused on the effects of enteral dextrose on critically ill septic patients. The study aimed to evaluate whether early administration could reduce systemic inflammation and improve glycemic control, with promising preliminary results indicating potential benefits for patient outcomes .
Mechanism of Action
Dextrose-1-d1 exerts its effects by participating in metabolic pathways similar to regular glucose. The deuterium atom at the first carbon position allows researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The primary analogs of Dextrose-1-d1 include Dextrose-2-d (D-Glucose-2-d) and other positional deuterated glucose derivatives. Below is a detailed comparison:
Table 1: Key Properties of this compound and Dextrose-2-d
| Property | This compound | Dextrose-2-d |
|---|---|---|
| Molecular Formula | HOCH₂[CHOH]₄CDO | HOCH₂[CHOH]₃CDOHCHO |
| CAS Number | 106032-61-5 | 30737-83-8 |
| Molecular Weight | 181.16 g/mol | 181.16 g/mol |
| Deuterium Position | 1-position (anomeric carbon) | 2-position |
| Purity | 98 atom % D | 98 atom % D, 99% chemical purity (CP) |
| Key Applications | Glycolysis studies, enzyme kinetics | Pentose phosphate pathway analysis |
Structural Insights :
- This compound: Deuterium substitution at the anomeric carbon (C1) alters the equilibrium between α and β anomers, which can influence binding to enzymes like hexokinase in glycolysis .
- Dextrose-2-d : Deuterium at C2 may affect isomerization reactions in pathways such as the pentose phosphate shunt, where C2 is critical for redox reactions .
(a) Metabolic Studies
- This compound : Used to trace glucose uptake and glycolysis in cancer cells. A 2020 study demonstrated its utility in quantifying flux through phosphoglucose isomerase via <sup>2</sup>H NMR .
- Dextrose-2-d : Applied in studies of gluconeogenesis and glycogen synthesis, where C2 deuteration minimizes interference with downstream metabolites .
(b) Spectroscopic Analysis
- NMR : Deuterium at C1 in this compound simplifies <sup>13</sup>C NMR spectra by eliminating splitting from C1-H, whereas C2 deuteration in Dextrose-2-d provides distinct coupling patterns for tracking isomerization .
(c) Enzymatic Selectivity
- Enzymes like glucose-6-phosphate dehydrogenase show reduced activity with Dextrose-2-d due to steric and electronic effects at C2, highlighting the importance of deuteration position in substrate recognition .
Biological Activity
Dextrose-1-d1, a deuterated form of glucose, has garnered interest in various biological studies due to its unique isotopic labeling, which allows for enhanced tracking in metabolic pathways. This article explores its biological activity, focusing on its effects on glucose metabolism, therapeutic applications, and relevant research findings.
This compound is chemically classified as C₆H₁₂O₆, with a molecular weight of 180.18 g/mol. The deuterium label at the first carbon atom distinguishes it from regular dextrose, making it useful in metabolic studies where tracing the path of glucose is essential.
Metabolic Pathways
This compound participates in various metabolic pathways similar to those of regular glucose. Its incorporation into glycolysis and the pentose phosphate pathway can be traced using mass spectrometry techniques, providing insights into cellular metabolism and energy production.
Table 1: Comparison of Metabolic Pathways Involving this compound
| Pathway | Description | Key Enzymes |
|---|---|---|
| Glycolysis | Conversion of glucose to pyruvate | Hexokinase, Phosphofructokinase |
| Pentose Phosphate Pathway | Generation of NADPH and ribose-5-phosphate | Glucose-6-phosphate dehydrogenase |
| Gluconeogenesis | Synthesis of glucose from non-carbohydrate precursors | Pyruvate carboxylase, Fructose-1,6-bisphosphatase |
Biological Activity and Therapeutic Applications
Research has shown that dextrose injections can have therapeutic benefits in various medical conditions. One notable application is in the treatment of musculoskeletal disorders.
Case Study: Hyperosmolar Dextrose Injection
A study investigated the efficacy of hyperosmolar dextrose injections for treating adolescents with Osgood-Schlatter disease. The results indicated that:
- Efficacy : Dextrose injections significantly improved sports performance compared to standard care.
- Safety : The procedure was well-tolerated among participants.
- Outcomes : At three months, a higher percentage of knees treated with dextrose achieved unaltered sports activity compared to those receiving usual care (21 out of 21 vs. 13 out of 22) with a p-value of .001 .
The biological activity of this compound can be attributed to several mechanisms:
- Glucose Uptake : Dextrose enhances glucose transporter translocation (GLUT) in cells, facilitating increased glucose uptake and utilization .
- AMPK Activation : Studies suggest that dextrose may activate AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis in cells .
Research Findings
Recent studies have highlighted the role of dextrose in promoting cellular metabolism:
- A study demonstrated that dextrose derivatives could enhance mitochondrial oxygen consumption and glucose metabolism in 3T3-L1 adipocytes .
- Another investigation noted that dextrose injections could lead to significant improvements in symptoms associated with chronic pain conditions by promoting tissue healing through enhanced glucose availability .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for synthesizing and characterizing Dextrose-1-d1 with isotopic purity?
- Answer : Synthesis requires precise control of deuteration conditions (e.g., solvent selection, reaction time) and validation using nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm isotopic incorporation. Characterization should include purity assessments via high-performance liquid chromatography (HPLC) coupled with isotopic ratio monitoring. Experimental protocols must be documented in sufficient detail to ensure reproducibility, including reagent sources, reaction temperatures, and purification steps .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic variants. Stable isotope-labeled internal standards (e.g., Dextrose-1-d2) should be used to correct for matrix effects. For kinetic studies, gas chromatography-mass spectrometry (GC-MS) with derivatization protocols can enhance volatility. Data validation should include calibration curves spanning physiologically relevant concentrations and inter-day precision tests .
Advanced Research Questions
Q. How can isotopic effects of this compound influence metabolic tracer studies, and how should experimental designs account for these?
- Answer : Deuteration alters bond dissociation energies, potentially affecting enzyme kinetics (e.g., hexokinase activity). Researchers should:
- Compare tracer kinetics between deuterated and non-deuterated glucose in control experiments.
- Use computational modeling (e.g., density functional theory) to predict isotopic effects on reaction pathways.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether observed deviations are statistically and biologically significant .
Q. What strategies resolve contradictions in tracer kinetic data when using this compound in multi-compartment models?
- Answer : Discrepancies often arise from incomplete isotopic equilibration or compartmental cross-talk. Mitigation strategies include:
- Conducting time-resolved sampling to capture transient isotopic enrichment.
- Applying Bayesian statistical frameworks to account for parameter uncertainty.
- Validating model assumptions using complementary techniques like positron emission tomography (PET) with ¹⁸F-labeled analogs. Results should be contextualized in the discussion section by comparing findings to prior studies and explicitly addressing limitations .
Q. How can detection limits for this compound be optimized in complex biological systems with high background noise?
- Answer : Preprocessing steps such as solid-phase extraction (SPE) or enzymatic depletion of interfering metabolites (e.g., unlabeled glucose) improve signal-to-noise ratios. Advanced spectral deconvolution algorithms (e.g., orthogonal partial least squares-discriminant analysis) can isolate deuterated signals. Method validation must include spike-and-recovery experiments in representative matrices (e.g., plasma, tissue homogenates) to confirm accuracy under physiological conditions .
Methodological Best Practices
- Experimental Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry, which mandates detailed descriptions of synthetic procedures and characterization data in the main text or supplementary materials .
- Data Interpretation : Present raw data alongside processed results (e.g., isotopic enrichment curves) to enable independent verification. Use discussion sections to address unexpected findings, such as non-linear pharmacokinetics, by linking them to mechanistic hypotheses .
- Ethical Compliance : Ensure all human/animal studies involving this compound adhere to institutional review board (IRB) protocols, with explicit documentation in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
